molecular formula C76H100ClN15O15S B10838985 [D-Gln3,Ncy(isopropyl)7]acyline

[D-Gln3,Ncy(isopropyl)7]acyline

Cat. No.: B10838985
M. Wt: 1531.2 g/mol
InChI Key: JPMOBCPTBLZEAW-RKSVTEAUSA-N
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Description

[D-Gln3,Ncy(isopropyl)7]acyline is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that has been modified to enhance its stability and potency. This compound is particularly notable for its use as a GnRH antagonist, which means it can inhibit the action of natural GnRH. This inhibition is crucial in various therapeutic applications, including the treatment of hormone-sensitive cancers and reproductive disorders .

Preparation Methods

The synthesis of [D-Gln3,Ncy(isopropyl)7]acyline involves multiple steps, including the incorporation of specific amino acid residues and the protection of functional groups to prevent unwanted reactions. The synthetic route typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA to facilitate the formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques such as HPLC .

Chemical Reactions Analysis

[D-Gln3,Ncy(isopropyl)7]acyline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

[D-Gln3,Ncy(isopropyl)7]acyline has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the role of GnRH in various physiological processes. In medicine, it is explored for its potential therapeutic applications in treating hormone-sensitive cancers such as prostate and breast cancer, as well as reproductive disorders like endometriosis and uterine fibroids. Additionally, it has industrial applications in the development of new pharmaceuticals and biotechnological products .

Mechanism of Action

The mechanism of action of [D-Gln3,Ncy(isopropyl)7]acyline involves its binding to the GnRH receptor, thereby blocking the interaction of natural GnRH with its receptor. This inhibition prevents the downstream signaling cascade that leads to the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking this pathway, this compound effectively reduces the levels of these hormones, which is beneficial in conditions where hormone suppression is desired .

Comparison with Similar Compounds

[D-Gln3,Ncy(isopropyl)7]acyline is unique compared to other GnRH analogs due to its specific modifications that enhance its stability and potency. Similar compounds include other GnRH antagonists like cetrorelix and degarelix, which also inhibit the GnRH receptor but may differ in their amino acid sequences and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural modifications, which confer improved resistance to enzymatic degradation and prolonged duration of action .

Properties

Molecular Formula

C76H100ClN15O15S

Molecular Weight

1531.2 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1

InChI Key

JPMOBCPTBLZEAW-RKSVTEAUSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

Canonical SMILES

CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

Origin of Product

United States

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